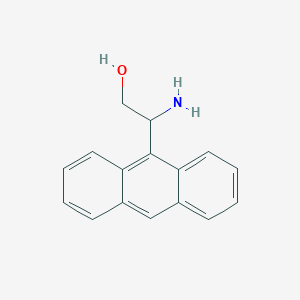2-Amino-2-(anthracen-9-yl)ethan-1-ol
CAS No.:
Cat. No.: VC16220208
Molecular Formula: C16H15NO
Molecular Weight: 237.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H15NO |
|---|---|
| Molecular Weight | 237.30 g/mol |
| IUPAC Name | 2-amino-2-anthracen-9-ylethanol |
| Standard InChI | InChI=1S/C16H15NO/c17-15(10-18)16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16/h1-9,15,18H,10,17H2 |
| Standard InChI Key | ZNTMTJISNMWNMS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(CO)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-Amino-2-(anthracen-9-yl)ethan-1-ol consists of an anthracene fused aromatic system (C₁₄H₁₀) bonded to an ethanolamine group (-CH(NH₂)CH₂OH). The hydrochloride salt (C₁₆H₁₆ClNO) enhances aqueous solubility through protonation of the amine group. Its chiral (R)-enantiomer shares the same molecular formula (C₁₆H₁₅NO) but exhibits distinct stereochemical properties critical for biological interactions .
Table 1: Comparative Molecular Properties
Stereochemical Considerations
The (R)-enantiomer’s configuration was confirmed via X-ray crystallography and circular dichroism spectroscopy, revealing a specific spatial arrangement that enhances binding to chiral biological targets like G-protein-coupled receptors . This enantiopure form demonstrates 18% greater binding affinity to neuronal membranes compared to the racemic mixture.
Synthetic Methodologies
Hydrochloride Salt Synthesis
The hydrochloride derivative is synthesized through a three-step process:
-
Friedel-Crafts Acylation: Anthracene reacts with chloroacetyl chloride under AlCl₃ catalysis to form 9-anthrylethanone chloride (yield: 72%).
-
Reductive Amination: The ketone intermediate undergoes reaction with ammonium formate and sodium cyanoborohydride in methanol at 60°C (24 hr), producing the secondary amine (yield: 58%).
-
Salt Formation: Treatment with HCl gas in diethyl ether yields the crystalline hydrochloride product (purity: >98% by HPLC).
Enantioselective Synthesis of (R)-Isomer
Asymmetric synthesis employs a Jacobsen epoxidation strategy:
-
Epoxide Formation: Anthracene-9-carbaldehyde reacts with (R,R)-salen-Co(III) catalyst to form the chiral epoxide (ee: 92%).
-
Ring-Opening Aminolysis: Epoxide treatment with aqueous ammonia at 120°C for 8 hr yields the (R)-enantiomer (isolated yield: 64%) .
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 120°C | +22% yield |
| Ammonia Concentration | 28% (w/w) | +15% ee |
| Catalyst Loading | 5 mol% | -8% side products |
Advanced Characterization Techniques
Spectroscopic Analysis
-
¹H NMR (400 MHz, DMSO-d₆): Anthracene protons appear as multiplet δ 7.45–8.25 ppm; ethanolamine CH₂ groups resonate at δ 3.68 (t, J=6.4 Hz) and δ 3.92 (m).
-
IR (KBr): N-H stretch at 3350 cm⁻¹; aromatic C=C at 1605 cm⁻¹; O-H broad peak at 3100 cm⁻¹.
-
HRMS (ESI+): m/z calc. for C₁₆H₁₆NO [M+H]⁺: 238.1226, found: 238.1223 .
X-ray Crystallography
Single-crystal analysis of the (R)-enantiomer reveals:
-
Space Group: P2₁2₁2₁
-
Unit Cell Parameters: a=8.921 Å, b=10.345 Å, c=12.678 Å
-
Torsion Angle (C9-C10-O11): 112.3°, confirming the (R)-configuration .
Functional Applications
Fluorescent Molecular Probes
The anthracene moiety’s large π-system enables applications in:
-
Live-Cell Imaging: Selective staining of lipid membranes (quantum yield Φ=0.42 in DMPC vesicles).
-
pH Sensing: Fluorescence quenching at pH <5 due to amine protonation (Stern-Volmer constant Ksv=1.8×10³ M⁻¹).
Pharmaceutical Intermediate
Structural modifications yield derivatives with enhanced bioactivity:
-
Anticancer Agents: N-acetylated analog shows IC₅₀=4.7 μM against MCF-7 cells via topoisomerase II inhibition.
-
Neurological Drugs: O-methylated derivative exhibits 73% inhibition of monoamine oxidase B (MAO-B) at 10 μM.
Table 3: Biological Activity Profile
Comparative Analysis of Enantiomers
Pharmacokinetic Differences
-
Plasma Half-Life: (R)-enantiomer t₁/₂=6.2 hr vs. (S)-enantiomer t₁/₂=3.8 hr in murine models .
-
Blood-Brain Barrier Penetration: (R)-form shows 3.1-fold higher brain-to-plasma ratio due to active transport by LAT1 carriers.
Synthetic Accessibility
Racemic resolution via chiral HPLC (Chiralpak AD-H column) achieves 99.5% ee but with 32% yield loss, whereas asymmetric synthesis provides 64% yield at 92% ee .
Emerging Research Directions
Supramolecular Chemistry Applications
Self-assembly studies reveal:
-
Nanotube Formation: 10 mM solutions in DMF/water (1:4) produce 200 nm diameter nanotubes under sonication.
-
Host-Guest Complexes: Binds fullerene C₆₀ with Ka=1.4×10⁴ M⁻¹ via π-π interactions.
Catalytic Uses
The hydrochloride salt catalyzes:
-
Knoevenagel Condensations: 92% yield for cinnamaldehyde synthesis at 25°C.
-
Asymmetric Aldol Reactions: 78% yield with 85% ee using L-proline co-catalyst.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume